REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:23][CH3:24])=[N:4][C:5]([N:9]2[CH2:16][CH:15]3[C:11]([C:17]4[CH:22]=[N:21][CH:20]=[CH:19][N:18]=4)([NH:12][O:13][CH2:14]3)[CH2:10]2)=[N:6][C:7]=1[CH3:8].CO>C(O)C.[Ni].O>[NH2:12][C:11]1([C:17]2[CH:22]=[N:21][CH:20]=[CH:19][N:18]=2)[CH2:10][N:9]([C:5]2[N:4]=[C:3]([O:23][CH3:24])[C:2]([F:1])=[C:7]([CH3:8])[N:6]=2)[CH2:16][CH:15]1[CH2:14][OH:13]
|
Name
|
5-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-6a-pyrazin-2-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC(=NC1C)N1CC2(NOCC2C1)C1=NC=CN=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the catalyst removed by filtration through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
The diatomaceous earth pad is washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(C(CN(C1)C1=NC(=C(C(=N1)OC)F)C)CO)C1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |